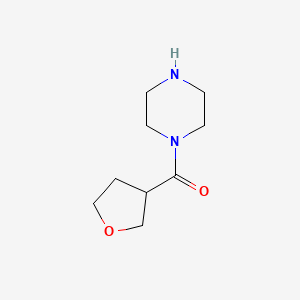
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone is a chemical compound with the molecular formula C9H16N2O2 . It is known for its unique structure, which includes a piperazine ring and a tetrahydrofuran moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl(tetrahydrofuran-3-yl)methanone typically involves the reaction of piperazine with tetrahydrofuran derivatives under controlled conditions. One common method includes the use of dihydrofuran and piperazine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Piperazin-1-yl(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
Piperazin-1-yl(tetrahydrofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly as an α-1-adrenergic blocker.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperazin-1-yl(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to α-1-adrenergic receptors, leading to the inhibition of certain physiological responses. The exact pathways and molecular interactions are still under investigation .
Comparación Con Compuestos Similares
- 1-(Tetrahydro-2-furoyl)piperazine
- Piperazin-1-yl(tetrahydrofuran-2-yl)methanone
Comparison: Piperazin-1-yl(tetrahydrofuran-3-yl)methanone is unique due to its specific combination of a piperazine ring and a tetrahydrofuran moiety. This structure imparts distinct chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
1070772-28-9 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
oxolan-3-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h8,10H,1-7H2 |
Clave InChI |
XFWIDOUTQPOITQ-UHFFFAOYSA-N |
SMILES |
C1COCC1C(=O)N2CCNCC2 |
SMILES canónico |
C1COCC1C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















